2,6-Dimethyl-4-n-pentoxythiophenol

Description

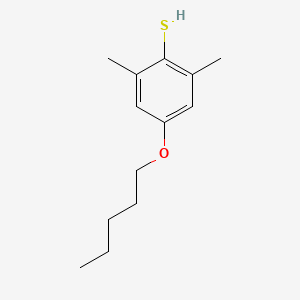

2,6-Dimethyl-4-n-pentoxythiophenol is a sulfur-containing aromatic compound characterized by a thiophenol core (a benzene ring with a thiol [-SH] group) substituted with two methyl groups at the 2- and 6-positions and an n-pentoxy (-O-C₅H₁₁) group at the 4-position. This structural configuration confers unique physicochemical properties, such as increased lipophilicity due to the pentoxy chain and steric hindrance from the methyl groups.

Historically, thiophenol derivatives are employed as intermediates in organic synthesis, ligands in coordination chemistry, or precursors for functional materials. However, the lack of recent studies on this compound implies niche or obsolete applications compared to more prevalent phenolic or ether-based analogs.

Properties

IUPAC Name |

2,6-dimethyl-4-pentoxybenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20OS/c1-4-5-6-7-14-12-8-10(2)13(15)11(3)9-12/h8-9,15H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHGSBAYOQFSKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=C(C(=C1)C)S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701270572 | |

| Record name | Benzenethiol, 2,6-dimethyl-4-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443311-20-3 | |

| Record name | Benzenethiol, 2,6-dimethyl-4-(pentyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443311-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenethiol, 2,6-dimethyl-4-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-n-pentoxythiophenol typically involves the reaction of 2,6-dimethylthiophenol with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control. The product is isolated and purified using industrial-scale separation techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-n-pentoxythiophenol undergoes various chemical reactions, including:

Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.

Substitution: The n-pentoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are commonly used.

Major Products

Oxidation: Sulfonic acids, sulfoxides.

Reduction: Thiols, reduced sulfur compounds.

Substitution: Various alkyl or aryl substituted thiophenols.

Scientific Research Applications

2,6-Dimethyl-4-n-pentoxythiophenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-n-pentoxythiophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:

Enzyme Inhibition: The thiophenol group can bind to the active site of enzymes, inhibiting their activity.

Receptor Modulation: The compound can interact with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Key Compounds for Comparison:

4,4’-Isopropylidenediphenol (Bisphenol A): A bisphenol with two phenol groups linked by an isopropylidene bridge.

4,4’-Methylenedi-2,6-xylenol: A xylenol derivative with methyl substituents and a methylene bridge.

Structural Implications :

- The thiophenol core enhances acidity and nucleophilicity compared to phenolic analogs, favoring reactions like metal coordination or radical scavenging.

Regulatory and Commercial Status

Regulatory Insights :

- Its discontinued status may reflect declining demand, safety concerns, or competition with structurally simpler alternatives .

Research and Application Gaps

- Toxicity Data: No studies on ecotoxicology or human health impacts are available for this compound, whereas bisphenol analogs are extensively documented for endocrine disruption .

- Synthetic Utility: Thiophenols are typically less stable than phenols due to oxidation susceptibility, limiting their use in prolonged industrial processes.

Biological Activity

2,6-Dimethyl-4-n-pentoxythiophenol is an organic compound characterized by a thiophenol structure with dimethyl and n-pentoxy substituents. Its unique chemical structure suggests potential biological activities, making it a subject of interest in both medicinal chemistry and pharmacology.

- Molecular Formula : C12H18OS

- Molecular Weight : 210.34 g/mol

- IUPAC Name : 2,6-Dimethyl-4-(pentoxy)thiophenol

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound exhibits the following mechanisms:

- Enzyme Inhibition : The thiophenol group can bind to the active sites of enzymes, inhibiting their activity and thus affecting metabolic pathways.

- Receptor Modulation : It can interact with cell surface receptors, altering signal transduction pathways that may lead to various physiological responses.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. A study conducted on its efficacy against various bacterial strains demonstrated significant inhibition of growth, suggesting potential applications in treating infections caused by resistant bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Antioxidant Activity

The compound also exhibits antioxidant activity. In vitro assays have shown that it scavenges free radicals effectively, which is crucial for protecting cells from oxidative stress. This property may contribute to its potential therapeutic applications in diseases associated with oxidative damage.

Case Studies

-

Case Study on Antimicrobial Activity :

- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various thiophenol derivatives, including this compound. The results indicated that this compound showed a notable reduction in bacterial viability in cultures treated with the compound compared to controls.

- Case Study on Antioxidant Properties :

Industrial Applications

Due to its biological properties, this compound is being explored for various industrial applications:

- Pharmaceutical Development : Its antimicrobial and antioxidant properties make it a candidate for new drug formulations aimed at treating infections and oxidative stress-related diseases.

- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules in research and industrial settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.